

Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor

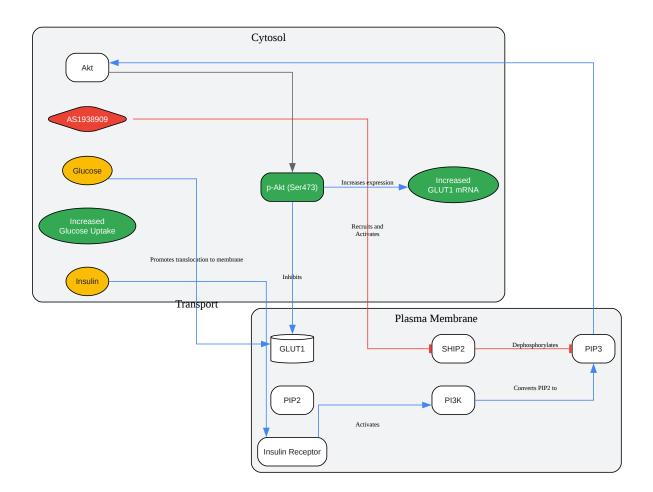
Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AS1938909 is a potent, cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By inhibiting SHIP2, **AS1938909** effectively modulates the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to increased intracellular insulin signaling and enhanced glucose metabolism. These characteristics make **AS1938909** a valuable tool for research in diabetes, obesity, and other metabolic disorders.

Data Presentation

AS1938909 exhibits high potency and selectivity for SHIP2. The following table summarizes its inhibitory activity against various phosphatases.


Target Enzyme	Species	Inhibition Constant (K _I)	IC50
SHIP2	Human (hSHIP2)	0.44 μM[1]	0.57 μM[2]
SHIP2	Murine (mSHIP2)	0.18 μΜ[2]	
SHIP1	Human (hSHIP1)	21 μΜ[2]	-
PTEN	Human (hPTEN)	> 50 μM[2]	-
Synaptojanin	Human (h- synaptojanin)	> 50 μM[2]	-
Myotubularin	Human (h- myotubularin)	> 50 μM[2]	

Signaling Pathway

The mechanism of action of **AS1938909** involves the inhibition of SHIP2, a key negative regulator of the PI3K signaling pathway. In response to insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation. Activated Akt then phosphorylates a range of downstream targets, promoting glucose uptake, glycogen synthesis, and cell survival.

SHIP2 terminates this signaling cascade by dephosphorylating the 5-position of PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, **AS1938909** sustains the levels of PIP3, leading to prolonged activation of Akt and enhanced downstream insulin signaling.

Click to download full resolution via product page

AS1938909 signaling pathway in insulin action.

Experimental Protocols In Vitro SHIP2 Enzymatic Assay

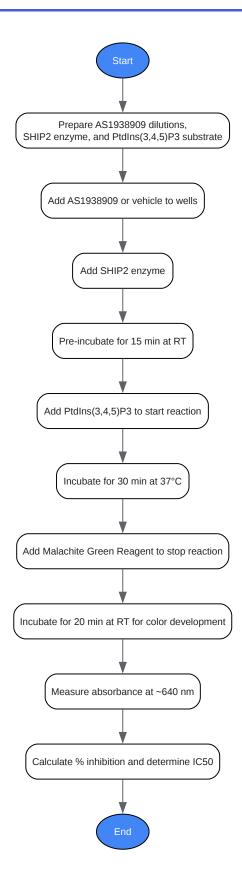
This protocol describes a method to determine the inhibitory activity of **AS1938909** on SHIP2 using a malachite green-based phosphate detection assay. The assay measures the amount of inorganic phosphate released from the SHIP2 substrate, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃).

Materials:

- Recombinant human SHIP2 enzyme (truncated form containing the catalytic domain is sufficient)
- PtdIns(3,4,5)P₃ substrate
- AS1938909
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT
- Malachite Green Reagent (commercial kits are recommended)
- 96-well microplate
- Plate reader capable of measuring absorbance at ~620-660 nm

Procedure:

- Compound Preparation: Prepare a stock solution of AS1938909 in DMSO (e.g., 10 mM).
 Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 μM to 100 μM).
- Enzyme Reaction: a. In a 96-well plate, add 10 μL of the diluted **AS1938909** or vehicle (Assay Buffer with the same final concentration of DMSO). b. Add 20 μL of recombinant SHIP2 enzyme diluted in Assay Buffer to each well. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 20 μL of PtdIns(3,4,5)P₃ substrate diluted in Assay Buffer. The final substrate concentration should be at or near its K_m for SHIP2. e. Incubate the reaction at 37°C for 30 minutes.



Methodological & Application

Check Availability & Pricing

- Phosphate Detection: a. Stop the enzymatic reaction by adding 50 μL of the Malachite Green Reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development.
- Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 620-660 nm). b. Subtract the absorbance of the no-enzyme control from all other readings. c. Plot the percentage of SHIP2 inhibition versus the logarithm of the **AS1938909** concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Click to download full resolution via product page

Workflow for the in vitro SHIP2 enzymatic assay.

Analysis of Akt Phosphorylation in L6 Myotubes

This protocol details the use of Western blotting to assess the effect of **AS1938909** on insulinstimulated Akt phosphorylation at Serine 473 in L6 myotubes.

Materials:

- L6 myoblasts
- Differentiation medium (e.g., DMEM with 2% horse serum)
- Serum-free medium
- AS1938909
- Insulin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Differentiation: a. Culture L6 myoblasts to confluence. b. Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.
- Treatment: a. Serum-starve the differentiated L6 myotubes for 4 hours in serum-free medium. b. Pre-treat the cells with various concentrations of **AS1938909** (e.g., 1 μ M, 10 μ M) or vehicle (DMSO) for 1 hour. c. Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

- Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total Akt for normalization.
- Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-Akt signal to the total Akt signal. c. Compare the levels of Akt phosphorylation between different treatment groups.

Glucose Uptake Assay in L6 Myotubes

This protocol describes a method to measure the effect of **AS1938909** on glucose uptake in L6 myotubes using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

- Differentiated L6 myotubes in a 24-well plate
- Krebs-Ringer-HEPES (KRH) buffer
- AS1938909
- Insulin
- 2-deoxy-D-[3H]glucose
- Cytochalasin B (as a negative control for glucose transport)
- 0.1 M NaOH

Scintillation cocktail and counter

Procedure:

- Cell Preparation: a. Differentiate L6 myoblasts into myotubes in a 24-well plate. b. Wash the
 myotubes twice with KRH buffer.
- Treatment: a. Incubate the cells with AS1938909 or vehicle in KRH buffer for 1 hour at 37°C.
 b. Add insulin (optional, to assess insulin-stimulated glucose uptake) for 20 minutes.
- Glucose Uptake: a. Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C. b. To determine non-specific uptake, pre-treat some wells with cytochalasin B before adding the radiolabeled glucose.
- Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold PBS.
 b. Lyse the cells by adding 0.1 M NaOH to each well.
- Measurement: a. Transfer the lysate to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: a. Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings. b. Normalize the data to the protein concentration in each well. c. Express the results as a fold change relative to the vehicle-treated control.

GLUT1 mRNA Expression Analysis by qPCR

This protocol outlines the steps to quantify the effect of **AS1938909** on the mRNA expression of the glucose transporter GLUT1 in L6 myotubes using quantitative real-time PCR (qPCR).[3]

Materials:

- Differentiated L6 myotubes
- AS1938909
- RNA extraction kit
- cDNA synthesis kit

- qPCR primers for GLUT1 and a housekeeping gene (e.g., GAPDH, β-actin)
- SYBR Green qPCR master mix
- Real-time PCR instrument

Procedure:

- Cell Treatment: a. Treat differentiated L6 myotubes with AS1938909 (e.g., 10 μM) or vehicle for a specified time (e.g., 24-48 hours).
- RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cells using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize cDNA from the total RNA using a reverse transcription kit.
- qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for GLUT1 or the housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
- Data Analysis: a. Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene in each sample. b. Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. SHIP2 Inhibitor, AS1938909 The SHIP2 Inhibitor, AS1938909 controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]

- 3. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605607#as1938909-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com